

Ethyl 4-Boc-2-morpholinecarboxylate molecular weight

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Compound of Interest

Compound Name: Ethyl 4-Boc-2-morpholinecarboxylate

Cat. No.: B1592078

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An In-Depth Technical Guide to **Ethyl 4-Boc-2-morpholinecarboxylate**: A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Ethyl 4-Boc-2-morpholinecarboxylate**, a pivotal building block for researchers, scientists, and professionals in drug development. We will delve into its core chemical principles, synthesis, characterization, and strategic applications, moving beyond simple data to explain the causality behind its utility in constructing complex pharmaceutical agents.

Introduction: The Strategic Importance of a Bifunctional Building Block

Ethyl 4-Boc-2-morpholinecarboxylate (CAS No. 768371-16-0) is a heterocyclic compound of significant interest in medicinal chemistry.^{[1][2]} Its value lies in the combination of two key structural features: the morpholine scaffold and the tert-butyloxycarbonyl (Boc) protecting group.

- **The Morpholine Motif:** The morpholine ring is a privileged structure in drug discovery, frequently incorporated into molecules to enhance their pharmacological properties. Its presence can improve aqueous solubility, metabolic stability, and bioavailability, while also

serving as a versatile scaffold that can be oriented into the binding pockets of biological targets.^{[3][4]}

- **The Boc Protecting Group:** The Boc group is one of the most common acid-labile protecting groups used for amines in organic synthesis.^{[5][6]} It temporarily masks the reactivity of the morpholine nitrogen, allowing chemists to perform reactions on other parts of the molecule, such as the ethyl ester, without interference.^[7] Its facile removal under specific, mild acidic conditions is crucial for multi-step synthetic campaigns.^{[7][8]}

This combination makes **Ethyl 4-Boc-2-morpholinecarboxylate** a ready-to-use, functionalized building block, enabling the efficient and controlled synthesis of novel drug candidates.

Physicochemical and Structural Data

The fundamental properties of **Ethyl 4-Boc-2-morpholinecarboxylate** are summarized below. This quantitative data is essential for experimental design, including reaction stoichiometry calculations and analytical characterization.

Property	Value	Source(s)
Molecular Weight	259.30 g/mol	^[2]
Molecular Formula	C ₁₂ H ₂₁ NO ₅	^{[1][2]}
CAS Number	768371-16-0	^{[1][2]}
Appearance	Solid	^[1]
Purity	Typically ≥95%	^[1]
Synonyms	4-tert-butyl 2-ethyl morpholine-2,4-dicarboxylate; 2-ethyl 4-tert-butyl morpholine-2,4-dicarboxylate	^[1]

Synthesis and Purification: A Validated Protocol

The synthesis of **Ethyl 4-Boc-2-morpholinecarboxylate** involves the protection of the secondary amine of a precursor, ethyl 2-morpholinecarboxylate. The following protocol is a

standard, self-validating method for achieving this transformation with high efficiency.

Experimental Protocol: N-Boc Protection

Objective: To protect the secondary amine of ethyl 2-morpholinecarboxylate using di-tert-butyl dicarbonate (Boc₂O).

Materials:

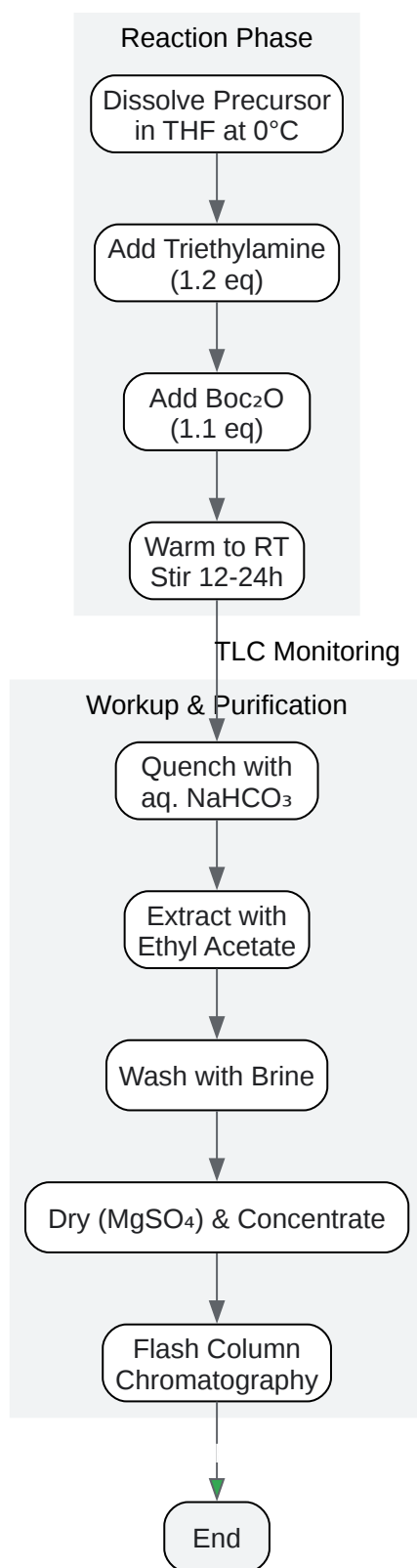
- Ethyl 2-morpholinecarboxylate
- Di-tert-butyl dicarbonate (Boc₂O, Boc anhydride)
- Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
- Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

- **Reaction Setup:** Dissolve ethyl 2-morpholinecarboxylate in the chosen solvent (e.g., THF) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.
- **Base Addition:** Add triethylamine (1.2 equivalents) to the solution. The base acts as a proton scavenger, neutralizing the acid formed during the reaction and driving the equilibrium towards the product.
- **Boc Anhydride Addition:** Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture. The amine attacks a carbonyl carbon of the Boc anhydride, initiating the protection sequence.^[6]

- Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
- Workup:
 - Quench the reaction by adding saturated aqueous NaHCO_3 solution to neutralize any remaining acid and unreacted Boc anhydride.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x).
 - Combine the organic layers and wash with brine to remove residual water and inorganic salts.
 - Dry the combined organic phase over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure **Ethyl 4-Boc-2-morpholinecarboxylate**.

Workflow for Synthesis and Purification



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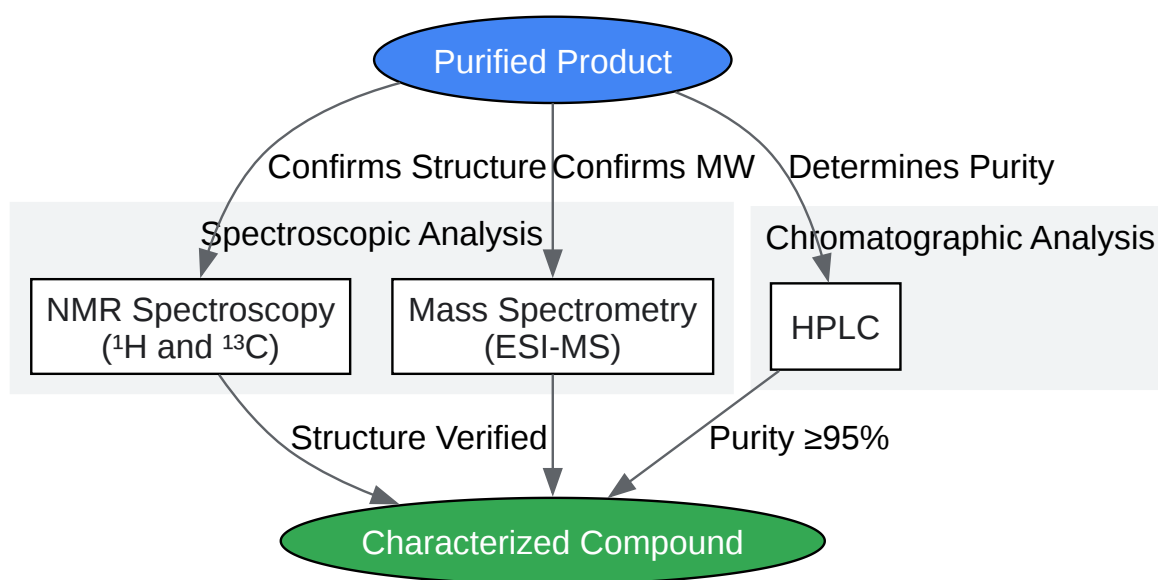
Caption: Workflow for the N-Boc protection of ethyl 2-morpholinecarboxylate.

Analytical Characterization: Structure and Purity Verification

Confirming the identity and purity of the synthesized **Ethyl 4-Boc-2-morpholinecarboxylate** is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: This provides the most definitive structural information. The spectrum should show characteristic signals for the ethyl group (a quartet and a triplet), the nine equivalent protons of the tert-butyl group (a strong singlet), and distinct signals for the protons on the morpholine ring.
 - ^{13}C NMR: This confirms the presence of all carbon atoms, including the carbonyls of the ester and the carbamate, the quaternary carbon and methyls of the Boc group, and the carbons of the morpholine ring.
- Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) will confirm the molecular weight. The spectrum should show a peak corresponding to the molecular ion plus a proton $[\text{M}+\text{H}]^+$ or sodium $[\text{M}+\text{Na}]^+$.
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound by showing a single major peak corresponding to the product.

Analytical Workflow



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Caption: Standard analytical workflow for compound characterization.

Strategic Application in Drug Discovery and Deprotection

The primary utility of **Ethyl 4-Boc-2-morpholinecarboxylate** is as an intermediate in the synthesis of more complex molecules. The Boc group ensures that the morpholine nitrogen does not interfere with subsequent chemical transformations.

Orthogonal Protection Strategy

The acid-labile nature of the Boc group makes it orthogonal to other common protecting groups, such as the base-labile Fmoc (fluorenylmethyloxycarbonyl) group or the hydrogenolysis-cleavable Cbz (carboxybenzyl) group.[8] This orthogonality is fundamental in complex syntheses, allowing for the selective deprotection and reaction of different functional groups within the same molecule.[8]

Protocol: Boc Deprotection

Once the desired modifications are complete, the Boc group is removed to reveal the free secondary amine, which can then participate in further reactions (e.g., amide coupling,

reductive amination).

Objective: To cleave the Boc protecting group to yield ethyl 2-morpholinecarboxylate.

Materials:

- **Ethyl 4-Boc-2-morpholinecarboxylate**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution

Step-by-Step Methodology:

- **Reaction Setup:** Dissolve the Boc-protected compound in DCM in a round-bottom flask.
- **Acid Addition:** Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution at 0 °C. The strong acid protonates the carbamate, leading to its collapse and the release of the free amine, carbon dioxide, and tert-butyl cation.^[6]
- **Reaction Progression:** Stir the reaction at room temperature for 1-4 hours. Monitor by TLC for the disappearance of the starting material.
- **Workup:**
 - Carefully concentrate the solvent under reduced pressure.
 - Redissolve the residue in an organic solvent and slowly neutralize the excess TFA by washing with saturated aqueous NaHCO_3 until effervescence ceases.
 - Extract the aqueous layer, combine the organic phases, dry over Na_2SO_4 , filter, and concentrate to yield the deprotected amine, often as a TFA salt which can be neutralized in a separate step if needed.

Conclusion

Ethyl 4-Boc-2-morpholinecarboxylate is more than a simple chemical; it is a strategically designed tool for modern organic synthesis and drug discovery. Its pre-installed, functionalized morpholine core, combined with the robust and reliably cleavable Boc protecting group, provides chemists with a streamlined pathway to complex molecular architectures. Understanding the principles behind its synthesis, characterization, and application is essential for leveraging its full potential in the development of next-generation therapeutics.

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